2-(5-Methylthiophen-2-yl)propanenitrile
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Overview
Description
2-(5-Methylthiophen-2-yl)propanenitrile is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
The synthesis of 2-(5-Methylthiophen-2-yl)propanenitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol, and the mixture is stirred for a few hours at room temperature. The resulting product is then filtered, washed, and dried .
Chemical Reactions Analysis
2-(5-Methylthiophen-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)propanenitrile involves its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes, receptors, and ion channels, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(5-Methylthiophen-2-yl)propanenitrile can be compared with other thiophene derivatives such as:
- 2-(Thiophen-2-yl)pyridine
- 2-(Thiophen-2-yl)-6-methylpyridine
- 2-(5-Methylthiophen-2-yl)pyridine
These compounds share a similar thiophene core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique structure of this compound makes it particularly interesting for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H9NS |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9NS/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,1-2H3 |
InChI Key |
ZYXKKRLXNLXYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)C#N |
Origin of Product |
United States |
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